molecular formula C17H17NO3 B15248976 2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate

2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate

Cat. No.: B15248976
M. Wt: 283.32 g/mol
InChI Key: AGWUZAVTICGXOR-UHFFFAOYSA-N
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Description

2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) derivatives. These compounds are widely used in organic synthesis, particularly in the field of peptide synthesis. The structure of this compound includes a fluorenyl group, which provides stability and facilitates various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate typically involves the reaction of 9H-fluoren-9-ylmethanol with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acids and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include fluorenyl derivatives, which are useful intermediates in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate involves its ability to act as a protecting group in organic synthesis. The fluorenyl group stabilizes the molecule and prevents unwanted side reactions. In peptide synthesis, it facilitates the selective formation of peptide bonds by protecting the amino group .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxy-9H-fluoren-9-yl)oxy)ethylacetate
  • 2-((2-Methoxy-9H-fluoren-9-yl)oxy)ethylacetate
  • 2-((2-Ethoxy-9H-fluoren-9-yl)oxy)ethylacetate

Uniqueness

2-((2-Amino-9H-fluoren-9-yl)oxy)ethylacetate is unique due to its amino group, which enhances its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

2-[(2-amino-9H-fluoren-9-yl)oxy]ethyl acetate

InChI

InChI=1S/C17H17NO3/c1-11(19)20-8-9-21-17-15-5-3-2-4-13(15)14-7-6-12(18)10-16(14)17/h2-7,10,17H,8-9,18H2,1H3

InChI Key

AGWUZAVTICGXOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1C2=CC=CC=C2C3=C1C=C(C=C3)N

Origin of Product

United States

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